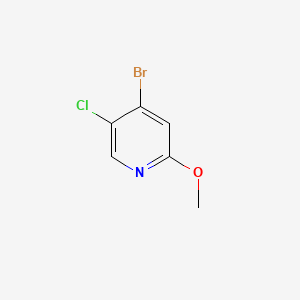
4-Bromo-5-chloro-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-methoxypyridine is a chemical compound with the CAS Number: 1211534-25-6. It has a linear formula of C6H5BrClNO . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular weight of this compound is 222.47 . The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 267.3±35.0 °C at 760 mmHg . The compound has a molar refractivity of 43.6±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 freely rotating bond .Applications De Recherche Scientifique
4-Bromo-5-chloro-2-methoxypyridine is developed as a practical 2,3-pyridyne precursor. The substituted 2,3-pyridyne generated from this precursor reacts regioselectively with various compounds, demonstrating its utility in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
It's involved in halogen migration reactions, specifically in halogeno‐derivatives of 2,4‐dihydroxypyridine, which has implications for the structural formation and reactivity of these derivatives (Hertog & Schogt, 2010).
The compound plays a role in the directive influence of the N‐oxide group during the nitration of derivatives of pyridine N‐oxide, which is significant for understanding the reactions and products of nitration in pyridine derivatives (Hertog, Ammers, & Schukking, 2010).
Its reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid is examined, contributing to the understanding of reactivity patterns of halogenated pyridines (Kolder & Hertog, 2010).
The compound is used in the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics, demonstrating its potential in materials science and optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
It plays a role in the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is important for understanding the metabolism and potential pharmacological effects of psychoactive substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
The compound is used in an efficient synthesis process for 5-functionalised 2-methoxypyridines, which are further utilized in the synthesis of bicyclic δ-lactams, highlighting its application in complex organic synthesis (Sośnicki, 2009).
It's key in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a moiety of a potent dopamine and serotonin receptors antagonist, underscoring its importance in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
This compound derivatives are used in the preparation of copper(II) and oxido-vanadium(IV) complexes, which are characterized for their structural and thermal properties, important in coordination chemistry (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
It is utilized in the synthesis of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues with antiviral activity, demonstrating its role in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
The compound is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, showing its application in the synthesis of drugs for diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Its derivatives are synthesized and evaluated for their antimicrobial activity, contributing to the field of antimicrobial drug research (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
It is used in the synthesis and characterization of gold(I) complexes with potential biological activity against cancer cell lines, highlighting its relevance in cancer research and therapy (Gallati, Goetzfried, Ausserer, Sagasser, Plangger, Wurst, Hermann, Baecker, Kircher, & Gust, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .
Relevant Papers The compound has been mentioned in peer-reviewed papers , but specific details from these papers could not be retrieved.
Mécanisme D'action
Target of Action
Similar compounds have been used as building blocks for the synthesis of various antagonists , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It’s known that bromo and chloro groups on the pyridine ring can act as leaving groups in nucleophilic substitution reactions, potentially allowing this compound to form covalent bonds with its targets .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are key steps in many synthetic pathways.
Action Environment
The action of 4-Bromo-5-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, the pH of the environment could potentially influence its reactivity.
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSHUQXUQXYECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743139 |
Source


|
| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211534-25-6 |
Source


|
| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

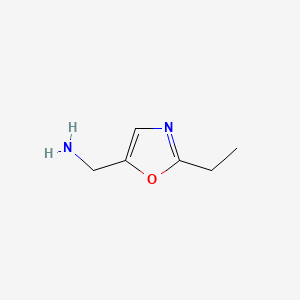
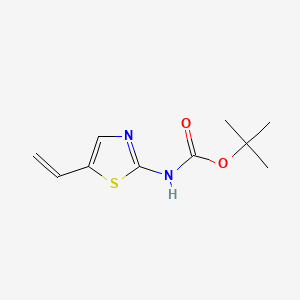
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)
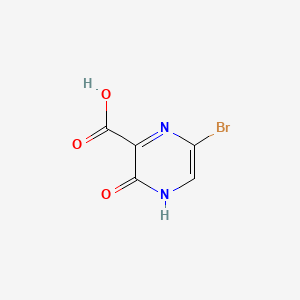
![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
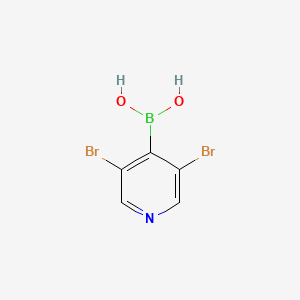
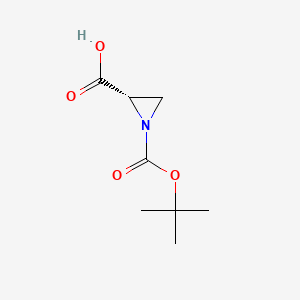
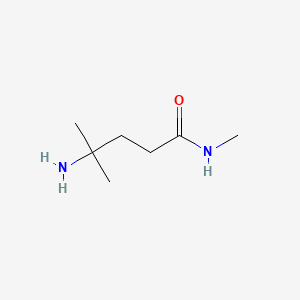
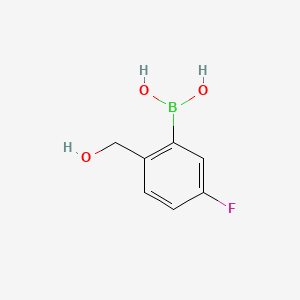
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
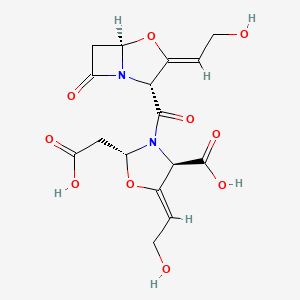
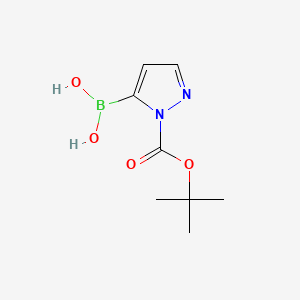
![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)